molecular formula C30H26O7 B14754716 4-(Benzyloxy)-3-methoxybenzoic anhydride CAS No. 1592-47-8

4-(Benzyloxy)-3-methoxybenzoic anhydride

Cat. No.: B14754716
CAS No.: 1592-47-8
M. Wt: 498.5 g/mol
InChI Key: ZSKPRSCIVQDZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3-methoxybenzoic anhydride is an organic compound that belongs to the class of benzoic anhydrides It is characterized by the presence of a benzyloxy group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-methoxybenzoic anhydride typically involves the reaction of 4-(benzyloxy)-3-methoxybenzoic acid with a dehydrating agent. Common dehydrating agents used in this process include acetic anhydride or phosphorus pentoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Scientific Research Applications

4-(Benzyloxy)-3-methoxybenzoic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-methoxybenzoic anhydride involves its reactivity as an anhydride. The compound can undergo nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds and the release of the leaving group . This reactivity is crucial for its applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

1592-47-8

Molecular Formula

C30H26O7

Molecular Weight

498.5 g/mol

IUPAC Name

(3-methoxy-4-phenylmethoxybenzoyl) 3-methoxy-4-phenylmethoxybenzoate

InChI

InChI=1S/C30H26O7/c1-33-27-17-23(13-15-25(27)35-19-21-9-5-3-6-10-21)29(31)37-30(32)24-14-16-26(28(18-24)34-2)36-20-22-11-7-4-8-12-22/h3-18H,19-20H2,1-2H3

InChI Key

ZSKPRSCIVQDZDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.